molecular formula C31H31N3O4S B297597 N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide

N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide

Cat. No. B297597
M. Wt: 541.7 g/mol
InChI Key: DEPHTQGMDQMPLY-UZWMFBFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide, also known as BBS-1, is a chemical compound that has been studied for its potential use in cancer treatment.

Mechanism of Action

The exact mechanism of action of N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide is not fully understood, but it is thought to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in regulating the pH of the tumor microenvironment. By inhibiting CAIX, N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide may disrupt the pH balance of the tumor microenvironment and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide has been shown to have low toxicity in vitro and in vivo studies. In addition to its potential use in cancer treatment, N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide has also been studied for its potential use in treating other diseases, such as osteoporosis and glaucoma.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide in lab experiments is its low toxicity, which makes it a safer alternative to other cancer treatments. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.

Future Directions

There are several future directions for research on N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the final product. Another area of research could focus on understanding the exact mechanism of action of N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide, which could lead to the development of more effective cancer treatments. Additionally, future research could explore the potential use of N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide in combination with other cancer treatments to improve overall efficacy.

Synthesis Methods

N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide is synthesized through a multi-step process that involves the reaction of 2-hydrazinobenzoic acid with benzaldehyde to form a hydrazone intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride and 4-methylbenzylamine to form the final product.

Scientific Research Applications

N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. In vitro studies have shown that N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide can inhibit the proliferation of a variety of cancer cell lines, including breast, colon, and lung cancer cells. In vivo studies have also shown that N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide can inhibit tumor growth in mice.

properties

Product Name

N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide

Molecular Formula

C31H31N3O4S

Molecular Weight

541.7 g/mol

IUPAC Name

2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C31H31N3O4S/c1-24-12-16-26(17-13-24)21-34(39(36,37)29-18-14-25(2)15-19-29)22-31(35)33-32-20-28-10-6-7-11-30(28)38-23-27-8-4-3-5-9-27/h3-20H,21-23H2,1-2H3,(H,33,35)/b32-20+

InChI Key

DEPHTQGMDQMPLY-UZWMFBFFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN(CC(=O)N/N=C/C2=CC=CC=C2OCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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